molecular formula C23H42N2O2 B14348565 acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine CAS No. 93377-00-5

acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine

Cat. No.: B14348565
CAS No.: 93377-00-5
M. Wt: 378.6 g/mol
InChI Key: CMFDPFTYHOCCOW-UHFFFAOYSA-N
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Description

Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine is a chemical compound that combines the properties of acetic acid and a substituted ethane-1,2-diamine. This compound is of interest due to its unique structure, which includes a long dodecyl chain attached to a phenyl ring, making it a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the dodecylphenyl intermediate: This step involves the alkylation of phenyl with dodecyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the ethane-1,2-diamine: The dodecylphenyl intermediate is then reacted with ethane-1,2-diamine under reflux conditions to form the desired product.

    Acetylation: Finally, the product is acetylated using acetic anhydride to yield acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the long hydrophobic dodecyl chain.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its ability to chelate metal ions can inhibit metalloenzymes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine: Lacks the acetyl group, making it less polar.

    Acetic acid;N’-[(4-octylphenyl)methyl]ethane-1,2-diamine: Contains a shorter alkyl chain, affecting its hydrophobicity and biological activity.

Uniqueness

Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine stands out due to its long dodecyl chain, which enhances its hydrophobic interactions and amphiphilic properties. This makes it particularly effective in applications requiring membrane integration or surfactant properties.

Properties

CAS No.

93377-00-5

Molecular Formula

C23H42N2O2

Molecular Weight

378.6 g/mol

IUPAC Name

acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C21H38N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-21(16-14-20)19-23-18-17-22;1-2(3)4/h13-16,23H,2-12,17-19,22H2,1H3;1H3,(H,3,4)

InChI Key

CMFDPFTYHOCCOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CNCCN.CC(=O)O

Origin of Product

United States

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